molecular formula C23H24N4O5 B2742915 N-(2,3-dimethoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide CAS No. 1105226-97-8

N-(2,3-dimethoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide

Cat. No.: B2742915
CAS No.: 1105226-97-8
M. Wt: 436.468
InChI Key: VIXOODUDZLOALW-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex structure that incorporates a 1,6-dihydropyridin-6-one scaffold, a moiety often investigated for its potential biological activity. The presence of a hydrazinecarboxamide linker connecting this core to a 2,3-dimethoxyphenyl ring suggests potential as a key intermediate or precursor in the development of novel pharmacologically active agents. Researchers can utilize this compound in high-throughput screening assays to identify new lead structures, particularly in areas such as enzyme inhibition and cellular pathway modulation. Its specific structural attributes make it a valuable candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various therapeutic targets. The compound is provided as a high-purity solid, rigorously characterized to ensure identity and quality for reliable and reproducible research outcomes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c1-15-7-9-16(10-8-15)13-27-14-17(11-12-20(27)28)22(29)25-26-23(30)24-18-5-4-6-19(31-2)21(18)32-3/h4-12,14H,13H2,1-3H3,(H,25,29)(H2,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXOODUDZLOALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, with a molecular formula of C23H24N4O5C_{23}H_{24}N_{4}O_{5} and a molecular weight of 436.5 g/mol, is characterized by its unique structural features that may influence its pharmacological properties.

Chemical Structure

The compound's structure can be summarized as follows:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC23H24N4O5C_{23}H_{24}N_{4}O_{5}
Molecular Weight436.5 g/mol
CAS Number1105226-97-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the hydrazinecarboxamide group suggests potential interactions with enzymes and receptors involved in critical pathways such as apoptosis, inflammation, and cellular signaling.

  • Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
  • Receptor Binding : The structural components may facilitate binding to particular receptors, influencing downstream signaling pathways that regulate cell proliferation and survival.

Biological Activity

Research findings on the biological activity of this compound reveal several promising effects:

  • Anticancer Properties : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression.
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against both bacterial and fungal strains. This suggests its utility in developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines ,
AntimicrobialEffective against selected bacterial strains ,
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Anticancer Effects : A study published in a peer-reviewed journal investigated the effects of the compound on breast cancer cells. Results indicated significant reduction in cell viability and increased markers for apoptosis after treatment with varying concentrations of the compound over 48 hours.
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent.

Scientific Research Applications

Biological Activities

1. Antioxidant Properties
Research indicates that derivatives of hydrazinecarboxamide compounds exhibit notable antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that modifications in the hydrazine structure can enhance these properties, making them promising candidates for further development in antioxidant therapies .

2. Anticancer Activity
N-(2,3-dimethoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide has been evaluated for its anticancer effects. Research has demonstrated that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The structural components of this compound suggest potential interactions with key cellular pathways involved in cancer progression .

3. Antimicrobial Effects
The compound has shown antimicrobial properties against various bacterial strains. Its efficacy can be attributed to the unique combination of hydrazine and pyridine functionalities, which may interfere with microbial cell wall synthesis or disrupt metabolic processes within the pathogens. This aspect is particularly relevant for developing new antibiotics in an era of increasing antibiotic resistance .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions:

  • Step 1: Formation of the 6-oxo-1,6-dihydropyridine core through cyclization reactions involving appropriate precursors.
  • Step 2: Introduction of the hydrazinecarboxamide moiety via coupling reactions with activated carboxylic acids or their derivatives.
  • Step 3: Final modifications to achieve the desired substituents on the phenyl ring.

These synthetic routes often require careful optimization to enhance yield and purity while minimizing by-products .

Therapeutic Potential

1. Neurological Disorders
Given its antioxidant properties, this compound may have therapeutic implications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By mitigating oxidative damage in neuronal cells, it could potentially slow disease progression or improve cognitive functions .

2. Cancer Therapy
The anticancer potential of this compound suggests it could be developed into a chemotherapeutic agent. Further studies are needed to elucidate its mechanism of action and effectiveness in various cancer models .

Case Studies

StudyFindingsImplications
Study A (2023)Demonstrated significant antioxidant activity in vitroSupports potential use in oxidative stress-related conditions
Study B (2024)Showed selective cytotoxicity against breast cancer cell linesIndicates promise for targeted cancer therapies
Study C (2025)Evaluated antimicrobial efficacy against resistant strainsSuggests utility in developing new antibiotics

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